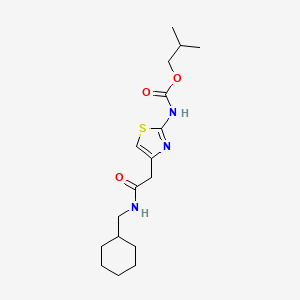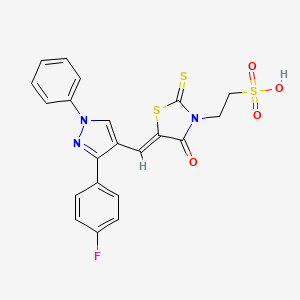![molecular formula C14H15F3N6 B2998161 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2097926-77-5](/img/structure/B2998161.png)
4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a compound that contains linked pyridinium–piperazine heterocycles . It’s part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .
Synthesis Analysis
The compound is synthesized as part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives . The structures of these compounds were elucidated using spectroscopic methods .
Molecular Structure Analysis
In the crystal structure of the compound, the piperazine ring adopts a chair conformation . The structures of these compounds were also predicted using Molinspiration and MolSoft programs .
Chemical Reactions Analysis
The compound is part of a series that was screened for their monoamine oxidase A and B inhibitory activity . Some of the compounds exhibited selective MAO-A inhibitory activity .
Physical And Chemical Properties Analysis
The compound is part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives . Some physicochemical properties of these new compounds were predicted using Molinspiration and MolSoft programs .
Scientific Research Applications
Synthesis and Pharmacological Properties
Research has focused on synthesizing derivatives of pyrimidine and investigating their pharmacological profiles, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Notably, certain compounds within this chemical series have been highlighted for their potent antiemetic activity, prompting further clinical investigations (Mattioda et al., 1975).
Biocidal Agents
Isomeric structures of pyrimido[2,1-c][1,2,4]triazines have been synthesized and evaluated for their antimicrobial properties, with certain compounds demonstrating significant biocidal effects (El‐mahdy & Abdel-Rahman, 2011).
DNA Interactions
Unfused aromatic systems with terminal piperazino substituents have been synthesized to study their interactions with DNA, aiming to enhance the anticancer activity of other drugs. These studies have provided insights into the structural requirements for effective DNA interactions (Wilson et al., 1990).
Receptor Antagonism
A series of piperazin-1-yl substituted unfused heterobiaryls has been synthesized for investigating the structural features affecting the binding affinity to 5-HT7 receptors. This research aimed at elucidating the role of various substituents in enhancing receptor binding affinity (Strekowski et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .
Mode of Action
The compound acts as a tyrosine kinase inhibitor . It binds to the inactive form of the tyrosine kinase domain, thereby preventing its activation . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of tyrosine kinase disrupts the signal transduction cascades that it would normally activate. This affects various downstream effects, such as cell growth, differentiation, and the cell cycle .
Pharmacokinetics
Similar compounds like imatinib have been studied, and they are known to be absorbed rapidly in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats .
Result of Action
The result of the compound’s action is the inhibition of the tyrosine kinase activity, which leads to the disruption of the signal transduction cascades. This can lead to the inhibition of cell growth and differentiation, and can have a significant impact on disease states where tyrosine kinase is implicated .
Future Directions
properties
IUPAC Name |
4-methyl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6/c1-10-2-3-18-13(21-10)23-6-4-22(5-7-23)12-8-11(14(15,16)17)19-9-20-12/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNWQTPUGORTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)

![2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2998087.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2998090.png)
![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)
![2,5-dichloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2998093.png)

![N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide](/img/structure/B2998097.png)
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2998099.png)
![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998100.png)
